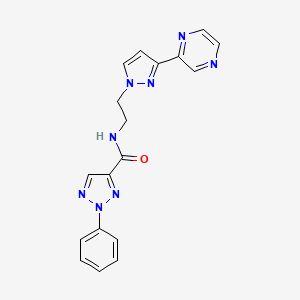

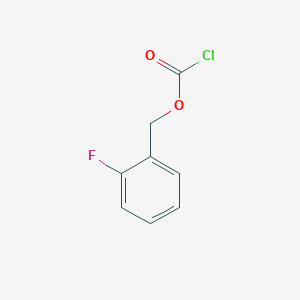

(2-Fluorophenyl)methyl chloroformate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2-Fluorophenyl)methyl chloroformate” is a chemical compound with the molecular formula C8H6ClFO2 . It has a predicted density of 1.334±0.06 g/cm3 and a predicted boiling point of 225.4±23.0 °C .

Chemical Reactions Analysis

Chloroformates, including “(2-Fluorophenyl)methyl chloroformate”, are known to react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . They decompose slowly in water to yield methanol, HCl, and CO2 .Physical And Chemical Properties Analysis

“(2-Fluorophenyl)methyl chloroformate” has a predicted density of 1.334±0.06 g/cm3 and a predicted boiling point of 225.4±23.0 °C . The melting point and flash point are not available .Aplicaciones Científicas De Investigación

High-Performance Liquid Chromatography (HPLC)

One of the key applications of related chloroformates is in the field of high-performance liquid chromatography (HPLC) for the separation and detection of phenols. Landzettel et al. (1995) explored 2-(9-anthrylethyl) chloroformate (AEOC) as a fluorophoric derivatizing agent for phenol compounds, showcasing its utility in environmental analysis of industrial wastewater samples (Landzettel et al., 1995). This reflects the broader potential for (2-Fluorophenyl)methyl chloroformate in enhancing the specificity and sensitivity of HPLC methods.

Synthesis of Fluoroaromatic Compounds

Lui et al. (1998) presented a novel approach to accessing chloro- and fluoroaromatic compounds through the decarboxylation of aromatic haloformates, including (2-Fluorophenyl)methyl chloroformate. This method offers a straightforward pathway to synthesize fluoroaromatic compounds, which are valuable in various chemical industries and research (Lui, Marhold, & Rock, 1998).

Fluorous Metal-Organic Frameworks

In the development of new materials, Yang et al. (2007) investigated fluorous metal−organic frameworks (FMOFs) for high-density gas adsorption. These frameworks, synthesized from fluoroaromatic compounds, exhibit exceptional properties for the adsorption of gases such as H2, O2, and N2 (Yang, Wang, & Omary, 2007). This research indicates the potential for (2-Fluorophenyl)methyl chloroformate derivatives in creating advanced materials for energy storage and environmental applications.

Enhanced Polymer Transistor Mobility

Chang et al. (2004) explored the use of high-boiling-point solvents, including chloroformates, to improve the field-effect mobilities of poly(3-hexylthiophene) transistors. Their work demonstrates how solvent choice can significantly impact the performance of electronic materials (Chang et al., 2004).

Fluorogenic Sensors

Patra et al. (2018) developed a fluorogenic chemosensor for the efficient detection of Al3+ and Zn2+ ions, showcasing the role of (2-Fluorophenyl)methyl chloroformate and its derivatives in creating sensitive and selective sensors for metal ions (Patra et al., 2018).

Direcciones Futuras

While specific future directions for “(2-Fluorophenyl)methyl chloroformate” are not available, there has been an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic amounts . This suggests potential future directions in the development of new synthetic methods involving chloroformates.

Propiedades

IUPAC Name |

(2-fluorophenyl)methyl carbonochloridate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c9-8(11)12-5-6-3-1-2-4-7(6)10/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXKEDVRAWFRHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluorophenyl)methyl chloroformate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-6-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2924284.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-naphthamide](/img/structure/B2924292.png)

![3,4-dihydroisoquinolin-2(1H)-yl[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2924294.png)

![N-(2,6-dimethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![[2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2924300.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)isobutyramide](/img/structure/B2924301.png)